

# An In-depth Technical Guide to the Potential Off-Target Effects of eCF506

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## Compound of Interest

Compound Name: eCF506-d5

Cat. No.: B12371899

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the off-target profile of eCF506 (also known as NXP900), a potent and selective inhibitor of SRC family kinases (SFKs). The information is based on preclinical data and highlights the compound's high selectivity, which translates to a favorable safety and tolerability profile compared to other multi-kinase inhibitors.

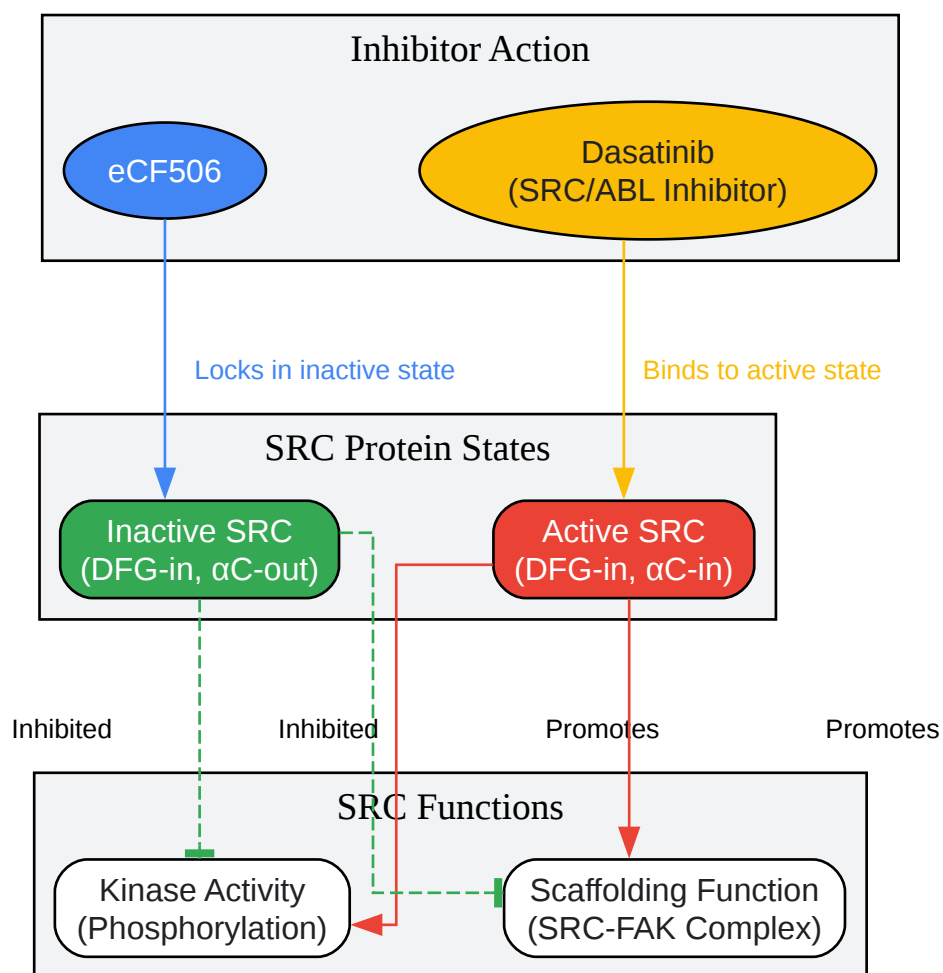
## Introduction: The Challenge of Kinase Inhibitor Selectivity

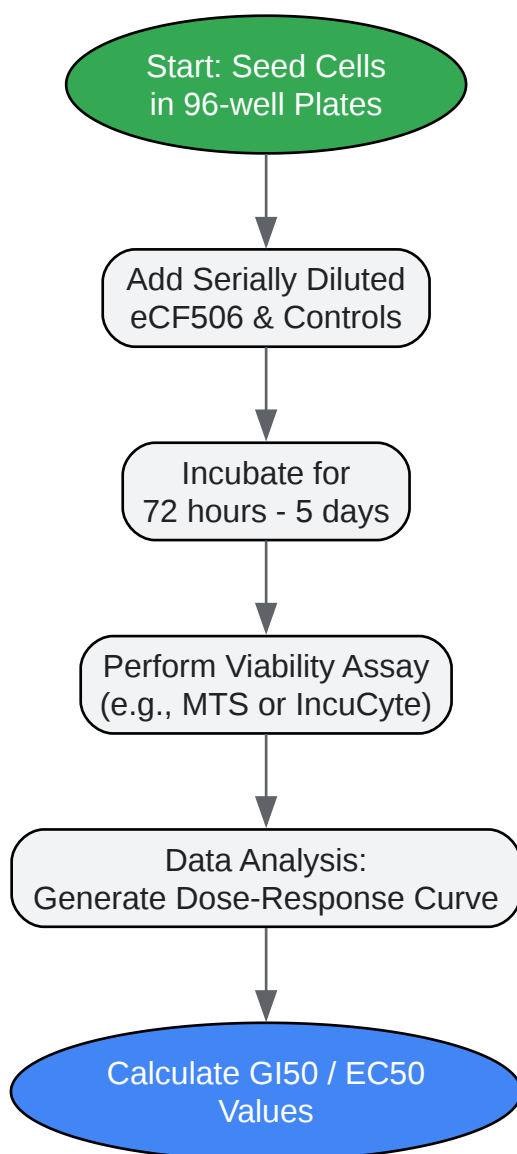
Kinase inhibitors are a cornerstone of targeted cancer therapy. However, their efficacy and safety are often dictated by their selectivity. The inherent promiscuity of many kinase inhibitors can lead to off-target effects, resulting in dose-limiting toxicities and a narrow therapeutic window. While some polypharmacology can be beneficial, high selectivity is often a desirable feature to minimize adverse effects and clearly elucidate the biological consequences of inhibiting the intended target.<sup>[1]</sup>

eCF506 (NXP900) is a first-in-class small molecule inhibitor developed to target SRC family kinases with high potency and selectivity.<sup>[2]</sup> Increased SRC activity is implicated in the progression, migration, and drug resistance of numerous solid tumors, including breast, colon, and prostate cancers.<sup>[2]</sup> This guide summarizes the known off-target profile of eCF506, presenting quantitative data and the experimental methodologies used for its characterization.

## Mechanism of Action: A Conformation-Selective Approach

Unlike many ATP-competitive inhibitors, eCF506 employs a unique mechanism of action. It locks its primary target, SRC, in its native, inactive conformation.<sup>[1]</sup><sup>[3]</sup> This not only inhibits the kinase's enzymatic (catalytic) activity but also its non-enzymatic scaffolding functions, preventing the formation of critical protein complexes, such as the SRC-FAK complex.<sup>[3]</sup> This dual inhibition mode is believed to contribute to its potent anti-tumor activity and high selectivity across the kinome.<sup>[2]</sup><sup>[3]</sup>





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## References

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